molecular formula C4H9NO4 B1195312 Ammonium succinate CAS No. 2226-88-2

Ammonium succinate

Cat. No.: B1195312
CAS No.: 2226-88-2
M. Wt: 135.12 g/mol
InChI Key: ZBALFGIGLVIXBV-UHFFFAOYSA-N
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Description

Ammonium succinate is a chemical compound formed by the combination of succinic acid and ammonium ions. Succinic acid, also known as butanedioic acid, is a dicarboxylic acid that plays a significant role in the Krebs cycle, an essential metabolic pathway in living organisms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Ammonium succinate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Plays a role in metabolic studies and as a component in culture media for microbial growth.

    Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of biodegradable plastics, deicing agents, and as a buffering agent in various industrial processes.

Mechanism of Action

Target of Action

Ammonium succinate primarily targets the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . It also interacts with AMT-type ammonium transporters in plants, which are crucial for high-affinity ammonium uptake .

Mode of Action

This compound interacts with its targets by triggering rapid changes in cytosolic pH, gene expression, and post-translational modifications of proteins . This leads to coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture .

Biochemical Pathways

This compound affects the TCA cycle, leading to the production of succinate, a key intermediate in this cycle . Succinate can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling . It also influences the glutamine synthetase (GS)/glutamate synthase (GOGAT) and the glutamate dehydrogenase (GDH)/aspartate aminotransferase (AspAT) pathways, which facilitate the conversion of α-ketoglutarate (AKG) and ammonium into glutamate and glutamine .

Pharmacokinetics

Pharmacokinetics is principally used to quantitatively assess the adme properties of drugs within a living organism that determine the safety and effectiveness of drugs .

Result of Action

The action of this compound results in molecular and cellular effects such as apoplastic acidification, coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture . It also leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, which enhances inflammatory responses .

Action Environment

Environmental factors significantly influence the action of this compound. For instance, soil conditions must be particular to cause ammonium toxicity, e.g., when plenty of ammonium is released from applied N fertilizers or from rapid ammonification of organic matter in waterlogged and acidic soils, where nitrification is inhibited . Also, the presence of a high radiation field can affect the stability of this compound .

Safety and Hazards

Ammonium succinate should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Succinic acid, from which ammonium succinate is derived, is considered as one of the top value added bio-based chemicals . The use of ammonium hydroxide as base, leading to the production of di-ammonium succinate, lends itself to post-fermentative production of pyrrolidinones . Several technologies for the fermentation-based production of succinic acid and the subsequent conversion to useful products are currently commercialized .

Biochemical Analysis

Biochemical Properties

Ammonium succinate is known for its role in biochemical reactions, particularly in the tricarboxylic acid (TCA) cycle. It interacts with several enzymes, including succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate. This interaction is crucial for the production of ATP in the electron transport chain. Additionally, this compound can act as a signaling molecule, influencing various cellular processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can penetrate biological membranes and act as a signaling molecule, helping to regulate the endocrine system and normalize hormone production . It also plays a role in cellular bioenergetics, impacting ATP production and energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For example, succinate, the anionic form of succinic acid, is involved in the TCA cycle and is converted into fumarate by succinate dehydrogenase. This process is essential for ATP production and cellular respiration . Additionally, this compound can influence gene expression by acting as a signaling molecule, thereby affecting various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under certain conditions but can degrade over time, leading to changes in its efficacy. For example, in experiments involving brain ischemia, this compound was found to prevent postischemic hypoperfusion and hypooxygenation, demonstrating its potential as a therapeutic agent

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at therapeutic doses, this compound can increase the survival rate of rats with acute brain ischemia by preventing postischemic hypoperfusion and hypooxygenation . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as succinate dehydrogenase, which catalyzes the conversion of succinate to fumarate. This interaction is crucial for the production of ATP and the regulation of cellular metabolism . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plants, for example, ammonium transporters (AMTs) mediate the uptake and distribution of ammonium across cellular membranes . These transporters play a crucial role in maintaining nitrogen homeostasis and ensuring the efficient transport of this compound to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. In plants, ammonium transporters are localized to specific cellular compartments, such as the plasma membrane and endosomal membranes . This localization is crucial for the efficient uptake and distribution of this compound within the cell, ensuring its availability for various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium succinate can be synthesized by reacting succinic acid with ammonium hydroxide. The reaction typically involves dissolving succinic acid in water and then adding ammonium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the controlled addition of ammonium hydroxide to an aqueous solution of succinic acid, followed by heating and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ammonium succinate undergoes various chemical reactions, including:

    Dehydration: Heating this compound can lead to the formation of succinimide through the loss of water molecules.

    Oxidation: this compound can be oxidized to form fumaric acid or maleic acid under specific conditions.

    Substitution: The ammonium ion in this compound can be replaced by other cations in exchange reactions.

Common Reagents and Conditions:

    Dehydration: Typically involves heating this compound at elevated temperatures.

    Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Involves the use of other cationic salts in aqueous solutions.

Major Products:

    Succinimide: Formed through dehydration.

    Fumaric Acid and Maleic Acid: Formed through oxidation.

Comparison with Similar Compounds

    Sodium Succinate: Similar to ammonium succinate but contains sodium ions instead of ammonium ions.

    Potassium Succinate: Contains potassium ions and has similar chemical properties.

    Calcium Succinate: Contains calcium ions and is used in different applications.

Uniqueness: this compound is unique due to its specific ammonium ion content, which can influence its solubility, reactivity, and applications compared to other succinate salts. Its role in biological systems and potential therapeutic applications also distinguish it from other similar compounds.

Properties

CAS No.

2226-88-2

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

azanium;4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3

InChI Key

ZBALFGIGLVIXBV-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Canonical SMILES

C(CC(=O)[O-])C(=O)O.[NH4+]

2226-88-2
15574-09-1

Pictograms

Irritant

Synonyms

1,2 Ethanedicarboxylic Acid
1,2-Ethanedicarboxylic Acid
1,4 Butanedioic Acid
1,4-Butanedioic Acid
Ammonium Succinate
Butanedioic Acid
Potassium Succinate
Succinate
Succinate, Ammonium
Succinate, Potassium
Succinic Acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure described in Example 1 was followed except that 20 g of a 25% solution of ammonium succinate was combined with 45 g tricaprylamine and 5 g dodecanol. The reaction mixture was heated for 1.5 hours at 120–125° C. and atmospheric pressure, resulting in a conversion of about 84% from ammonium succinate to a mixture of succinic acid and succinic acid ester.
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Synthesis routes and methods II

Procedure details

The procedure described in Example 1 was followed except that 50 g of a 25% solution of ammonium succinate was combined with 50 g dodecanol. The reaction mixture was heated for 3 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 99% from ammonium succinate to a mixture of succinic acid plus succinic acid ester.
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Synthesis routes and methods III

Procedure details

Operations involving Streams 3, 4, 5, 11, 12, 13 and 15 in FIGS. 1 and 2 were simulated based on the data collected in Experiments I, II and III. From Experiment I, a pH value of 1.6 was chosen as the target pH for the crystallization of succinic acid. From Experiment II, 80% w/w methanol solution was chosen as the target methanol-water ratio for the crystallization of sulfates. Using the results of Experiment III, the initial concentration of ammonium succinate was chosen such that there would have been sufficient water to solubalize ammonium sulfate produced in the conversion of ammonium succinate into succinic acid. This precaution was taken to minimize contamination of succinic acid by sulfates.
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Synthesis routes and methods IV

Procedure details

The influence of the quantity of ammonium carbonate in the salt substitution step was examined. To 80 g calcium succinate monohydrate (Junsei Kagaku Co., Ltd., guaranteed grade), 188 g water was added to form a slurry solution with a 20% by weight succinic acid concentration. To this solution, varying quantities of ammonium carbonate were added. After reacting for 2 hours with stirring, ammonium succinate solutions were obtained by centrifugation to remove precipitates.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ammonium succinate?

A1: this compound has a molecular formula of C4H14N2O4 and a molecular weight of 154.17 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, studies have characterized this compound using techniques like Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and X-ray powder diffraction (WXRD). [] These techniques provide insights into the compound's structure, bonding, and crystalline properties.

Q3: What is the role of this compound in the production of polybutylene succinate (PBS)?

A3: this compound serves as a monomer in the synthesis of PBS, a biodegradable plastic. It reacts with 1,4-butanediol via a two-stage melt polycondensation process to yield high molecular weight PBS. [, ]

Q4: Can this compound be used to produce fully biobased PBS?

A4: Yes, research indicates the successful synthesis of fully biobased PBS using biomass-derived this compound and 1,4-butanediol as monomers. [] This method utilizes an efficient composite catalyst system and a three-step polymerization process.

Q5: Are there other industrial applications for this compound?

A5: this compound is used as a tin slag reducer in the electronic processing industry. This helps in reusing the tin slag, improving welding and product quality. [] It is also a component in windshield washing fluids, enhancing ice removal and preventing ice formation. []

Q6: How does this compound affect the production of clavine alkaloids in Claviceps purpurea?

A6: this compound is an optimal nitrogen source for Claviceps purpurea cultures producing clavine alkaloids. Studies demonstrate enhanced yields when using higher concentrations of this compound in the growth medium. [, ]

Q7: What is the effect of this compound on fluorescein production in microorganisms?

A7: Research shows that this compound, when used as a nitrogen source, influences fluorescein pigment production in certain microorganisms. Optimal production was observed at a specific concentration of this compound alongside essential ions like phosphate, magnesium, sulfate, and iron. []

Q8: Does this compound impact tyrothricin production in Bacillus brevis?

A8: Yes, Bacillus brevis can utilize this compound as the sole nitrogen source for growth and tyrothricin production in submerged cultures. Adding B-vitamins, particularly biotin, to the medium enhances antibiotic yield. []

Q9: Can this compound be used as a substitute for ammonium sulfate in protein crystallography?

A9: Yes, this compound has proven to be a viable alternative to ammonium sulfate for protein crystallization. []

Q10: How does this compound affect adenine nucleotide metabolism in aged rats?

A10: Studies show that aged rat livers exhibit lower total adenine nucleotide content compared to younger rats. [, ] While fasting or potassium succinate injection did not improve this, administration of this compound to aged rats normalized the adenine nucleotide pool in their livers. []

Q11: Are there any known effects of this compound on nitrogen fixation in bacteria?

A12: Research on Azotobacter chroococcum revealed that increasing ammonium ion concentrations, including those from this compound, led to a proportional repression of nitrogenase activity. [, ] This suggests that the presence of readily available nitrogen sources like this compound can inhibit biological nitrogen fixation in certain bacteria.

Q12: Does this compound influence microbial activity in soil environments?

A13: In a study on landfill cover soil, the addition of mitomycin C, a compound known to induce a viral shunt, led to increased levels of ammonium and succinate, potentially released from lysed cells. [] This observation suggests a potential link between viral activity, microbial lysis, and the release of specific compounds like this compound in the soil.

Q13: What is known about the safety profile of this compound?

A14: While this compound is generally recognized as safe for specific applications, more research is needed to fully elucidate its toxicological profile and potential long-term effects. []

Q14: What are the environmental implications of using this compound?

A15: The environmental impact of this compound requires further investigation. Its use in industrial processes and potential release into the environment necessitates assessments of its biodegradability and potential for ecotoxicological effects. []

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